2-(Ethylthio)pyrimidine-4,6-diamine

Catalog No.
S753978
CAS No.
23994-93-6
M.F
C6H10N4S
M. Wt
170.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylthio)pyrimidine-4,6-diamine

CAS Number

23994-93-6

Product Name

2-(Ethylthio)pyrimidine-4,6-diamine

IUPAC Name

2-ethylsulfanylpyrimidine-4,6-diamine

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

InChI

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10)

InChI Key

UBGJVBQNURZQEV-UHFFFAOYSA-N

SMILES

CCSC1=NC(=CC(=N1)N)N

Canonical SMILES

CCSC1=NC(=CC(=N1)N)N

Anti-inflammatory Applications

Synthesis of New Pyrimidine Derivatives

Antiviral Applications

Synthesis of Derivatives

Formation of Pyrimidine Derivatives

2-(Ethylthio)pyrimidine-4,6-diamine is an organic compound with the molecular formula C6_6H10_{10}N4_4S. It features a pyrimidine ring substituted with an ethylthio group at the 2-position and amino groups at the 4 and 6 positions. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural attributes.

The chemical behavior of 2-(ethylthio)pyrimidine-4,6-diamine is characterized by its ability to undergo various nucleophilic substitutions and condensation reactions. It can react with electrophiles due to the presence of amino groups, which can be protonated under acidic conditions, enhancing their nucleophilicity. The compound has also been involved in cyclization reactions, leading to derivatives with modified biological activities .

Research indicates that 2-(ethylthio)pyrimidine-4,6-diamine exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in nucleotide metabolism. Its structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies. For instance, it has been explored for its potential as a drug lead in cancer therapy due to its ability to inhibit deoxycytidine kinase .

The synthesis of 2-(ethylthio)pyrimidine-4,6-diamine typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available pyrimidine derivatives.
  • Nucleophilic Substitution: Ethylthio groups are introduced through nucleophilic attack on activated pyrimidines.
  • Amino Group Introduction: The amino groups at positions 4 and 6 can be introduced via amination reactions using appropriate amines under controlled conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques .

2-(Ethylthio)pyrimidine-4,6-diamine has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting metabolic pathways.
  • Agricultural Chemistry: Its derivatives may serve as herbicides or fungicides due to their biological activity.
  • Material Science: Potential use in synthesizing novel polymers or materials due to its unique chemical properties .

Interaction studies have shown that 2-(ethylthio)pyrimidine-4,6-diamine can form complexes with metal ions and other small molecules. These interactions can alter its biological activity and stability. Studies utilizing spectroscopic methods have provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound in drug design .

Several compounds share structural similarities with 2-(ethylthio)pyrimidine-4,6-diamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
2-AminopyrimidineAmino group at position 2Lacks ethylthio group; less complex reactivity
4,6-DiaminopyrimidineAmino groups at positions 4 and 6No ethylthio substitution; different pharmacological profile
2-(Methylthio)pyrimidine-4,6-diamineMethylthio group instead of ethylSimilar reactivity but potentially different biological effects
5-(Ethylthio)-pyrimidine-2,4-diamineEthylthio group at position 5Different substitution pattern; affects binding properties

The presence of the ethylthio group in 2-(ethylthio)pyrimidine-4,6-diamine enhances its lipophilicity and may influence its interaction with biological membranes compared to its analogs .

This compound's unique combination of functional groups makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

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Wikipedia

2-(Ethylsulfanyl)pyrimidine-4,6-diamine

Dates

Modify: 2023-08-15

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